6-(Difluoromethoxy)quinoline-3,4-diamine
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Overview
Description
6-(Difluoromethoxy)quinoline-3,4-diamine is a chemical compound with the molecular formula C10H10F2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-4-(difluoromethoxy)quinoline with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of 6-(Difluoromethoxy)quinoline-3,4-diamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-(Difluoromethoxy)quinoline-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(difluoromethoxy)quinoline: A precursor in the synthesis of 6-(Difluoromethoxy)quinoline-3,4-diamine.
Quinoline-8-amines: Structural isomers with similar applications in organic synthesis and medicinal chemistry.
Fluoroquinolines: Compounds with similar fluorine substitution patterns, known for their biological activities.
Uniqueness
This compound is unique due to the presence of both difluoromethoxy and diamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C10H9F2N3O |
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Molecular Weight |
225.19 g/mol |
IUPAC Name |
6-(difluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12)16-5-1-2-8-6(3-5)9(14)7(13)4-15-8/h1-4,10H,13H2,(H2,14,15) |
InChI Key |
YPWTVKVAHSGJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)N)N |
Origin of Product |
United States |
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